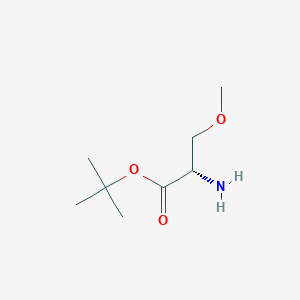
(S)-tert-Butyl 2-amino-3-methoxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-tert-Butyl 2-amino-3-methoxypropanoate is a chiral amino acid derivative. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The presence of the tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-amino-3-methoxypropanoate typically involves the esterification of (S)-2-amino-3-methoxypropanoic acid with tert-butyl alcohol. This reaction is often catalyzed by acidic reagents such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-tert-Butyl 2-amino-3-methoxypropanoate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of (S)-tert-Butyl 2-amino-3-oxopropanoate.
Reduction: Formation of (S)-tert-Butyl 2-amino-3-methoxypropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-tert-Butyl 2-amino-3-methoxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-tert-Butyl 2-amino-3-methoxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The presence of the chiral center and the tert-butyl group can affect the binding affinity and selectivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-tert-Butyl 2-amino-3-hydroxypropanoate
- (S)-tert-Butyl 2-amino-3-ethoxypropanoate
- (S)-tert-Butyl 2-amino-3-methylpropanoate
Uniqueness
(S)-tert-Butyl 2-amino-3-methoxypropanoate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. The combination of the chiral center and the tert-butyl group provides distinct steric and electronic properties, making it a valuable intermediate in various synthetic applications.
Eigenschaften
Molekularformel |
C8H17NO3 |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
tert-butyl (2S)-2-amino-3-methoxypropanoate |
InChI |
InChI=1S/C8H17NO3/c1-8(2,3)12-7(10)6(9)5-11-4/h6H,5,9H2,1-4H3/t6-/m0/s1 |
InChI-Schlüssel |
JJFUNEGRIGWPFT-LURJTMIESA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@H](COC)N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(COC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methylpyrano[3,4-c]pyrazol-7(1H)-one](/img/structure/B12863204.png)
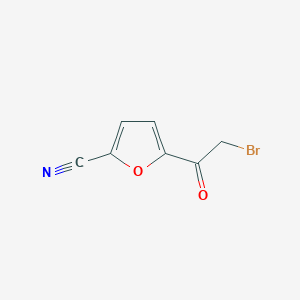

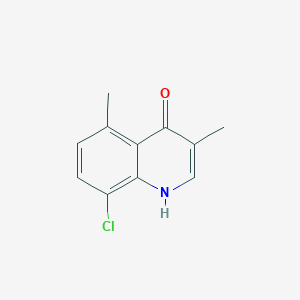
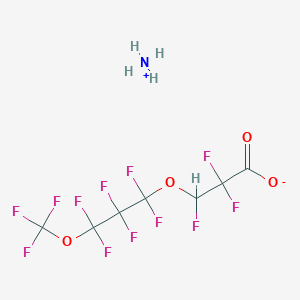
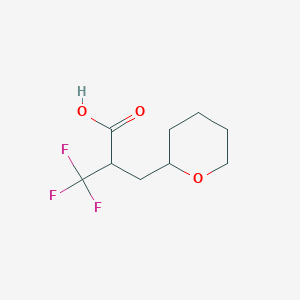
![2-Chloro-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12863230.png)
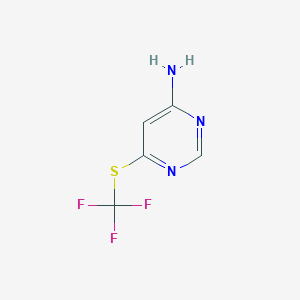
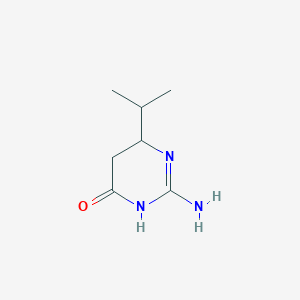
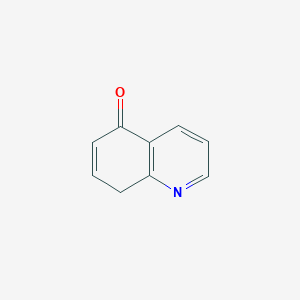
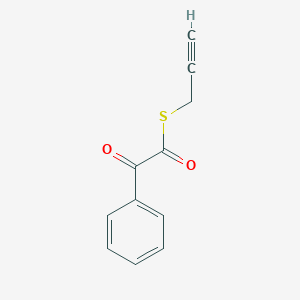
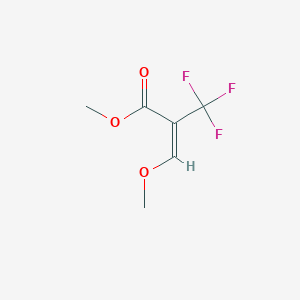
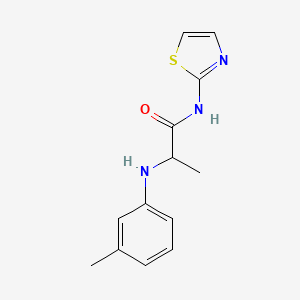
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid](/img/structure/B12863289.png)
